molecular formula C19H19N3O2S B14130535 N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 1172990-49-6

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B14130535
CAS No.: 1172990-49-6
M. Wt: 353.4 g/mol
InChI Key: NGWGCSZPQBITCA-UHFFFAOYSA-N
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Description

N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and an appropriate catalyst.

    Thioacetamide Formation: The final step involves the reaction of the oxadiazole derivative with p-tolylthioacetic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced aromatic derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

    Materials Science: Oxadiazole derivatives are known for their photophysical properties, which can be exploited in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Agriculture: The compound may have potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to the desired therapeutic effect.

    Photophysical Properties: In materials science, the compound’s mechanism of action would involve its ability to absorb and emit light, which is crucial for its use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: can be compared with other oxadiazole derivatives such as:

Uniqueness

  • The presence of the p-tolylthio group in this compound imparts unique properties such as enhanced biological activity and specific photophysical characteristics, distinguishing it from other similar compounds.

Properties

CAS No.

1172990-49-6

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C19H19N3O2S/c1-12-4-6-16(7-5-12)25-11-17(23)20-19-22-21-18(24-19)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

NGWGCSZPQBITCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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